molecular formula C10H14ClN B13529843 5,6,7,8-Tetrahydronaphthalen-2-aminehydrochloride

5,6,7,8-Tetrahydronaphthalen-2-aminehydrochloride

Cat. No.: B13529843
M. Wt: 183.68 g/mol
InChI Key: LJIWOSVDBYWIBK-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydronaphthalen-2-aminehydrochloride is a chemical compound with the molecular formula C10H14ClN. It is a derivative of naphthalene, characterized by the presence of an amine group at the second position and a hydrochloride salt. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydronaphthalen-2-aminehydrochloride typically involves the reduction of 2-nitronaphthalene followed by amination. The reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding naphthoquinones.

    Reduction: The compound can be reduced further to form tetrahydronaphthalenes.

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Naphthoquinones.

    Reduction: Tetrahydronaphthalenes.

    Substitution: Various substituted naphthalenes depending on the reagent used.

Scientific Research Applications

5,6,7,8-Tetrahydronaphthalen-2-aminehydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydronaphthalen-2-aminehydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. It can act as an inhibitor or activator of enzymes, depending on the context. The compound’s effects are mediated through pathways involving receptor binding and signal transduction.

Comparison with Similar Compounds

  • 2-Amino-5,6,7,8-tetrahydronaphthalene
  • 6-Amino-1,2,3,4-tetrahydronaphthalene
  • 6-Aminotetralin

Comparison: 5,6,7,8-Tetrahydronaphthalen-2-aminehydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. Compared to its analogs, it exhibits distinct reactivity and biological activity, making it valuable in specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

5,6,7,8-tetrahydronaphthalen-2-amine;hydrochloride

InChI

InChI=1S/C10H13N.ClH/c11-10-6-5-8-3-1-2-4-9(8)7-10;/h5-7H,1-4,11H2;1H

InChI Key

LJIWOSVDBYWIBK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)N.Cl

Origin of Product

United States

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